3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide
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Overview
Description
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide typically involves the following steps:
Formation of Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Attachment of Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Amidation: The final step involves the formation of the amide bond, which can be done using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core.
Reduction: Reduction reactions could target the carbonyl group in the isoindolinone ring.
Substitution: The pyridine ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, isoindolinone derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry
Industrially, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory effects.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anticancer properties.
Uniqueness
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-yl)propanamide may offer unique advantages over these compounds, such as improved selectivity, reduced side effects, or enhanced potency, depending on its specific structure and functional groups.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C16H15N3O2/c20-15(18-13-5-8-17-9-6-13)7-10-19-11-12-3-1-2-4-14(12)16(19)21/h1-6,8-9H,7,10-11H2,(H,17,18,20) |
InChI Key |
INKKGAPWOTXHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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